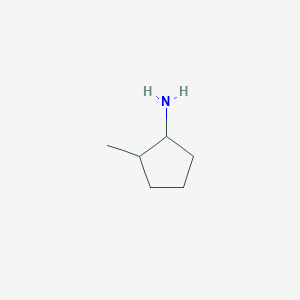

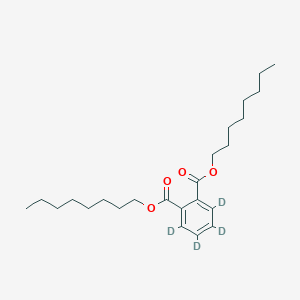

![molecular formula C11H21NO5 B122053 N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine CAS No. 81505-64-8](/img/structure/B122053.png)

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, abbreviated as 6-HMA, is a natural and synthetic organic compound. It is a derivative of the amino acid alanine, and is a part of the family of compounds known as alpha-hydroxy acids (AHAs). 6-HMA has a wide range of applications in the scientific research field, including its use in biochemistry and physiology studies.

Applications De Recherche Scientifique

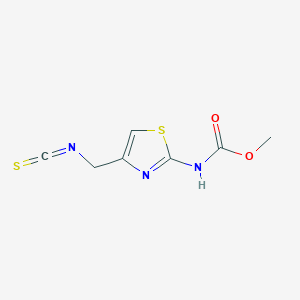

Protection d'amine

Le groupe tert-butyloxycarbonyl (Boc) est l'un des groupes protecteurs d'amine les plus largement utilisés dans les réactions en plusieurs étapes en chimie organique synthétique, ainsi que dans la synthèse peptidique . Le groupe Boc est installé en faisant réagir le substrat amino avec du dicarbonate de di-tert-butyle en conditions basiques .

Déprotection

La déprotection est le processus d'élimination du groupe protecteur. Les méthodes traditionnelles pour éliminer le groupe Boc présentent des inconvénients en termes de forte acidité, d'utilisation de réactifs coûteux, de quantités excessives de catalyseurs et de solvants nocifs, ainsi que de températures élevées, ce qui les rend non durables sur le plan environnemental . Par conséquent, il faut redoubler d'efforts pour rendre l'élimination du Boc pratique, propre et minimiser tout impact potentiel .

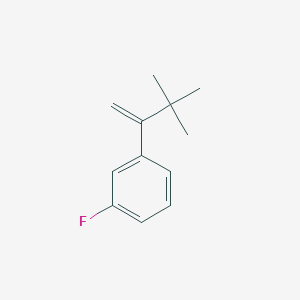

Utilisation de solvant eutectique profond (DES) pour la déprotection

Une méthode efficace et durable pour la déprotection N-Boc a été décrite en utilisant un solvant eutectique profond (DES) de chlorure de choline/acide p-toluènesulfonique, qui est utilisé comme milieu réactionnel plus catalyseur . Les conditions adoptées permettent la déprotection d'une grande variété de dérivés N-Boc avec d'excellents rendements .

Utilisation de chlorure d'oxalyle pour la déprotection

Une méthode douce pour la déprotection sélective du groupe N-Boc à partir d'un ensemble de composés structurellement divers, comprenant des substrats aliphatiques, aromatiques et hétérocycliques, a été rapportée en utilisant du chlorure d'oxalyle dans le méthanol . Les réactions se déroulent à température ambiante pendant 1 à 4 h avec des rendements allant jusqu'à 90% .

Chimie verte

L'utilisation de la N-Boc-6-hydroxy-D-norleucine est conforme aux principes de la chimie verte, qui vise à éliminer, ou du moins à réduire, l'utilisation de substances potentiellement dangereuses, nocives à la fois pour l'environnement et pour la santé humaine .

Industrie pharmaceutique

Ces principes ont également été établis dans l'industrie pharmaceutique. L'ACS Green Chemistry Institute ® Pharmaceutical Roundtable (GCIPR) (Washington, DC, USA) a produit un Guide des réactifs pour informer et guider les chimistes vers des réactifs plus écologiques pour diverses transformations chimiques <svg class="icon" height="16" p-id="1735" t="17

Mécanisme D'action

Target of Action

The primary target of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine, also known as N-Boc-6-hydroxy-D-norleucine, is the amino group in various compounds. This compound is often used in organic synthesis for the protection of amino groups .

Mode of Action

N-Boc-6-hydroxy-D-norleucine acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which allows it to protect the amino group during various reactions.

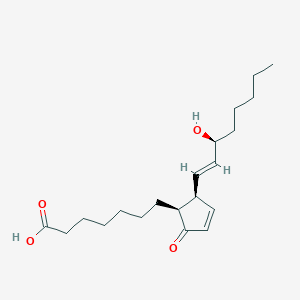

Biochemical Pathways

The biochemical pathway primarily affected by N-Boc-6-hydroxy-D-norleucine is the synthesis of peptides and other organic compounds. By protecting the amino group, this compound allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The result of N-Boc-6-hydroxy-D-norleucine’s action is the protection of the amino group in various compounds, allowing for selective bond formation in organic synthesis. This can facilitate the synthesis of complex organic compounds, including peptides .

Action Environment

The action of N-Boc-6-hydroxy-D-norleucine is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines . Furthermore, the removal of the Boc group typically occurs under strong acidic conditions . Therefore, both the pH and the specific reagents present can significantly influence the action, efficacy, and stability of N-Boc-6-hydroxy-D-norleucine.

Analyse Biochimique

Biochemical Properties

The N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine plays a crucial role in biochemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves the interaction with enzymes and other biomolecules, contributing to the overall biochemical properties of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves its Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)